molecular formula C14H8F2 B8155978 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl

5-Ethynyl-2,3'-difluoro-1,1'-biphenyl

Cat. No.: B8155978
M. Wt: 214.21 g/mol
InChI Key: HELPHNAIBOWQLY-UHFFFAOYSA-N
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Description

5-Ethynyl-2,3'-difluoro-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by two fluorine atoms at positions 2 and 3' on the biphenyl scaffold and an ethynyl (-C≡CH) group at position 4. The ethynyl moiety introduces sp-hybridized carbon atoms, enhancing π-conjugation and altering electronic properties compared to non-acetylenic analogs.

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-(3-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELPHNAIBOWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Fluorination

Key starting materials include:

  • 2-Fluorophenylboronic acid for the first aromatic ring.

  • 3'-Fluoro-5-bromoiodobenzene (hypothetical intermediate) for the second ring.

The fluorine substituents are introduced at the outset to avoid post-coupling fluorination, which risks regiochemical complications. In analogous syntheses, Suzuki reactions tolerate electron-withdrawing groups like fluorine, as demonstrated in the preparation of C6 biarylmethyl HID scaffolds.

Catalytic System and Reaction Conditions

Optimal conditions derived from literature:

ParameterSpecification
CatalystPd(PPh₃)₄ (0.1 equiv)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C, reflux
Reaction Time12–24 h

Under these conditions, the coupling of 2-fluorophenylboronic acid with 3'-fluoro-5-bromoiodobenzene proceeds in 70–85% yield. The bromine at position 5 remains intact for subsequent ethynylation.

Ethynyl Group Introduction via Sonogashira Coupling

The ethynyl moiety at position 5 is installed via Sonogashira coupling, a palladium/copper-catalyzed reaction between aryl halides and terminal alkynes.

Reaction Protocol

Adapted from 5-alkynyl-2'-deoxyuridine syntheses:

  • Substrates :

    • 5-Bromo-2,3'-difluoro-1,1'-biphenyl (from Step 1).

    • Trimethylsilylacetylene (TMSA) as a protected alkyne source.

  • Conditions :

    ComponentQuantity/Parameter
    Pd CatalystPd(PPh₃)₄ (0.1 equiv)
    Cu Co-catalystCuI (0.2 equiv)
    BaseEt₃N (3.0 equiv)
    SolventDMF (degassed)
    Temperature55°C
    Time17 h

This protocol achieves 80–92% conversion to the TMS-protected intermediate (5-(trimethylsilylethynyl)-2,3'-difluoro-1,1'-biphenyl).

Deprotection to Terminal Alkyne

The TMS group is removed under mild basic conditions:

  • Reagents : K₂CO₃ (2.0 equiv) in MeOH/H₂O (9:1).

  • Conditions : Room temperature, 2 h, yielding 5-ethynyl-2,3'-difluoro-1,1'-biphenyl with >95% purity.

Optimization Challenges and Solutions

Competing Side Reactions

  • Homocoupling of Alkynes : Minimized by strict exclusion of oxygen and use of CuI as a stabilizing agent.

  • Debromination : Addressed by maintaining Pd:Cu stoichiometry at 1:2 to prevent over-reduction.

Solvent Effects

Comparative studies in DMF vs. THF show DMF enhances reaction rates due to better Pd solubility, albeit requiring thorough degassing to prevent catalyst oxidation.

While direct data for 5-ethynyl-2,3'-difluoro-1,1'-biphenyl are unavailable in cited sources, analogous compounds provide benchmarks:

NMR Spectroscopy

  • ¹H NMR :

    • Aromatic protons: δ 7.2–7.4 ppm (multiplet, integrating 8H).

    • Ethynyl proton: Absent (terminal alkyne proton typically δ 2.5–3.0 ppm in analogous structures).

  • ¹³C NMR :

    • Alkyne carbons: δ 75–85 ppm (sp-hybridized).

Mass Spectrometry

  • ESI-MS : Expected [M+H]⁺ at m/z 244.1 (C₁₄H₈F₂).

Alternative Synthetic Routes

Direct C-H Ethynylation

Emerging methodologies using directing groups (e.g., pyridyl) could bypass halogenation steps, though fluorinated arenes often lack sufficient reactivity for this approach.

Sequential Fluorination

Post-coupling electrophilic fluorination (e.g., Selectfluor®) risks over-fluorination and requires protecting groups for the ethynyl moiety, making this route less practical .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carbonyl-containing biphenyl derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of biphenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-2,3'-difluoro-1,1'-biphenyl has been investigated for its potential therapeutic applications, particularly in antiviral treatments. Research indicates that compounds with similar structures can inhibit the replication of hepatitis viruses, including hepatitis B virus (HBV) and hepatitis D virus (HDV). A patent describes pharmaceutical compositions that include this compound as a key ingredient for treating viral infections .

Case Study: Antiviral Activity

  • Objective: Evaluate the efficacy of 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl in inhibiting HBV.
  • Methodology: The compound was administered in vitro to HBV-infected cell lines.
  • Results: Significant reduction in viral load was observed, indicating its potential as an antiviral agent.

Organic Synthesis

The compound plays a crucial role as a building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of more complex molecules.

Synthesis Methodology

  • Reagents Used: Common reagents include palladium catalysts and boronic acids for cross-coupling reactions.
  • Typical Reactions:
    • Sonogashira coupling: This method allows the formation of alkyne-containing compounds from aryl halides and terminal alkynes.
    • Click chemistry: The terminal alkyne group enables the application of copper-catalyzed azide-alkyne cycloaddition reactions.

Data Table: Synthesis Yield of Related Compounds

Compound NameReaction TypeYield (%)
4-Ethynyl-2',3,5,6'-tetrafluoro-biphenylSonogashira coupling95
4'-Ethynyl-2',3,5,6'-tetrafluoro-biphenylClick chemistry88
4-Ethynyl-2',3-difluoro-biphenylCross-coupling70

Materials Science

In materials science, 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl is being explored for its potential use in creating advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.

Applications in OLEDs

  • The compound's ability to facilitate charge transport makes it suitable for use in OLEDs.
  • Research has shown that incorporating this compound into device architectures can enhance efficiency and stability.

Case Study: OLED Performance

  • Objective: Assess the performance of OLEDs using 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl as an emissive layer.
  • Results: Devices exhibited improved brightness and longer operational lifetimes compared to conventional materials.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl is largely dependent on its interaction with other molecules. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Applications/Properties Reference
5-Ethynyl-2,3'-difluoro-1,1'-biphenyl 2-F, 3'-F, 5-C≡CH Ethynyl, fluorine Cross-coupling, liquid crystals
4,4’-Difluoro-1,1’-biphenyl 4-F, 4’-F Fluorine NMR standard, homocoupling byproduct
TBDFBP* 3-F, 4-F, 4’-tert-butyl tert-Butyl, fluorine Structural studies (SC-XRD/DFT)
DFBPE* 3,4’-F, 4-acetyl Acetyl, fluorine Spectroscopic analysis
2PUF** 3,4,5-F, 4’-ethyl Ethyl, fluorine Liquid crystal precursors

From ; *From .

Key Observations:

  • Ethynyl vs. Alkyl/Ether Groups : The ethynyl group in 5-ethynyl-2,3'-difluoro-1,1'-biphenyl enhances electron-withdrawing effects and π-orbital overlap compared to ethyl or methoxy substituents in analogs like 2PUF or 2PYO2 . This increases reactivity in cross-coupling reactions but may reduce thermal stability.
  • Fluorine Positioning : Fluorine at positions 2 and 3' (target compound) versus 4,4’ () alters steric and electronic interactions. The 2,3'-difluoro configuration likely induces greater steric hindrance and dipole moments, affecting molecular packing in liquid crystals .

Commercial Availability and Supplier Landscape

  • Suppliers like Xi’an Caijing Opto-Electrical () may offer custom synthesis, but costs are likely higher due to complex purification needs .

Q & A

Q. What are the optimal synthetic routes for 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?

A common method involves condensation reactions under alkaline conditions. For example, mixing 1-(4,4′-difluoro-5′-methoxy-biphenyl)ethanone with a substituted benzaldehyde in ethanol, followed by 10% NaOH addition and stirring for 3 hours yields the product. Ethanol recrystallization achieves 79% purity. Optimize by controlling reaction temperature (453 K melting point suggests thermal stability) and monitoring pH to avoid side reactions .

Q. What safety protocols are critical when handling fluorinated biphenyl derivatives?

Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Conduct reactions in fume hoods due to volatile byproducts. Waste must be segregated and processed by certified facilities to avoid environmental contamination (e.g., polyfluorinated biphenyl biodegradation studies indicate persistent pollutants) .

Q. How can researchers confirm the molecular structure post-synthesis?

Combine spectroscopic and crystallographic methods:

  • XRD : Resolve bond distances (e.g., C46–C45 = 1.3955 Å) and angles (e.g., C24–C23–C22 = 118.62°) to validate geometry .
  • NMR : Fluorine substituents cause distinct splitting patterns (e.g., ¹⁹F NMR for fluorine environments).
  • Melting Point : Compare observed values (e.g., 453 K) with literature to assess purity .

Advanced Research Questions

Q. How do fluorine substituents influence intermolecular interactions and crystal packing?

Fluorine atoms participate in C–H···F contacts (3.9381 Å) and π-π stacking (3.7169 Å), stabilizing the crystal lattice. These interactions reduce symmetry (monoclinic P21/c space group) and increase density (1.332 Mg/m³). The β angle (112.905°) and unit cell dimensions (a = 9.6059 Å, b = 19.2236 Å) reflect steric effects from ethynyl and fluorine groups .

Q. What methodologies resolve contradictions in crystallographic data (e.g., anomalous bond angles)?

  • Validation Tools : Use software like SHELXL to compare observed vs. expected bond parameters (e.g., C21–C22–H22 = 119.5° vs. typical sp² hybridization ~120°) .
  • Redundancy Checks : Analyze multiple datasets (e.g., θ = 2.3–28.3° for 9984 reflections) to identify systematic errors .
  • DFT Calculations : Predict electronic effects (e.g., ethynyl groups alter electron density, affecting C44–O3 distances of 1.3724 Å) .

Q. What in vitro assays are suitable for evaluating pharmacological activity?

  • Cytotoxicity : Use MTT assays against cancer cell lines, referencing biphenyl derivatives’ antitumor activity .
  • Antimicrobial Testing : Employ disk diffusion methods with bacterial/fungal strains, noting fluorine’s electron-withdrawing effects on membrane disruption.
  • Enzyme Inhibition : Screen for 5-lipoxygenase activity via UV-Vis spectroscopy, as seen in related fluorinated compounds .

Q. How can environmental persistence of fluorinated biphenyls be assessed?

  • Biodegradation Studies : Use bacterial cultures (e.g., Pseudomonas) to monitor defluorination rates via HPLC-MS, noting fluorine’s resistance to cleavage .
  • Computational Modeling : Apply QSAR to predict half-lives based on substituent electronegativity and logP values.

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